

# Technical Guide: Synthesis Pathway of UH-AH 37

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## Compound of Interest

Compound Name: UH-AH 37

Cat. No.: B1217940

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## Executive Summary & Compound Identity

**UH-AH 37** is a tricyclic dibenzodiazepinone derivative structurally related to pirenzepine. It functions as a muscarinic acetylcholine receptor antagonist with a distinct selectivity profile, showing high affinity for M

and M

receptors while distinguishing itself from other antagonists via its kinetic binding properties at the M

subtype.

- IUPAC Name: 6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidiny)acetyl]-11H-dibenzo[b,e][1,4]diazepin-11-one hydrochloride.
- CAS Number: 120382-14-1 (Free base).
- Molecular Formula: C

H

ClN

O

· HCl.

- Core Scaffold: 6-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one.
- Key Structural Feature: The "6-chloro" substituent imposes specific steric constraints on the tricyclic core, differentiating it from the 8-chloro analogue (a Clozapine intermediate).

## Retrosynthetic Analysis

The synthesis of **UH-AH 37** is best approached via a convergent strategy, disconnecting the molecule at the non-cyclic amide bond (N5-acyl). This yields two primary precursors:<sup>[1][2]</sup>

- Fragment A (The Core): A functionalized tricyclic secondary amine, 6-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one.
- Fragment B (The Side Chain): An activated carboxylic acid derivative of the piperidine ring, (1-methyl-4-piperidiny)acetyl chloride.

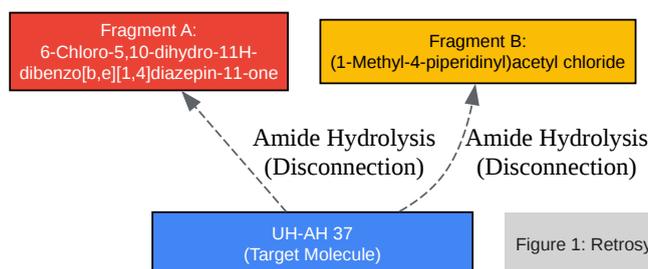


Figure 1: Retrosynthetic disconnection of UH-AH 37 into core and side chain fragments.

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## Phase I: Synthesis of the Side Chain (Fragment B)

The side chain, (1-methyl-4-piperidiny)acetic acid, is constructed from 1-methyl-4-piperidone. The objective is to elongate the carbon chain at the C4 position while maintaining the tertiary amine.

### Protocol 1.1: Horner-Wadsworth-Emmons Olefination

Rationale: This step introduces the two-carbon acetate unit. Using a phosphonate ester avoids the self-condensation side reactions typical of aldol condensations.

- Reagents: Triethyl phosphonoacetate (1.1 eq), Sodium hydride (1.2 eq), 1-Methyl-4-piperidone (1.0 eq).
- Solvent: Anhydrous THF or Dimethoxyethane (DME).
- Procedure:
  - Suspend NaH in anhydrous THF at 0°C under N<sub>2</sub>.
  - Dropwise add triethyl phosphonoacetate; stir for 30 min to generate the carbanion.
  - Add 1-methyl-4-piperidone dropwise.<sup>[3]</sup>
  - Warm to room temperature (RT) and reflux for 4 hours.
  - Checkpoint: Monitor TLC for disappearance of ketone.
  - Quench with water, extract with ethyl acetate, and concentrate to yield Ethyl (1-methylpiperidin-4-ylidene)acetate.

## Protocol 1.2: Catalytic Hydrogenation & Hydrolysis

Rationale: Reduction of the exocyclic double bond must be performed carefully to avoid debenzylation (if benzyl protection were used) or ring reduction. Pd/C is highly selective for the alkene in this context.

- Hydrogenation: Dissolve the unsaturated ester in Ethanol. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi (2 atm) for 6 hours. Filter through Celite to obtain Ethyl (1-methylpiperidin-4-yl)acetate.
- Hydrolysis: Reflux the saturated ester in 6N HCl for 4 hours.
- Isolation: Concentrate in vacuo to obtain (1-methyl-4-piperidinyloxy)acetic acid hydrochloride.
- Activation: React the dry acid with Thionyl Chloride (SOCl<sub>2</sub>)

) in refluxing dichloromethane (DCM) to generate Fragment B: (1-methyl-4-piperidinyl)acetyl chloride.

## Phase II: Synthesis of the Tricyclic Core (Fragment A)

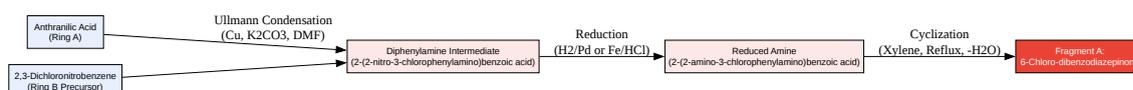
The construction of the 6-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one core requires specific regiochemical control to place the chlorine atom at the C6 position (adjacent to the N5 bridge).

### Mechanistic Logic: The "6-Chloro" Challenge

Standard syntheses often yield the 8-chloro isomer (Clozapine core). To achieve the 6-chloro substitution pattern, the starting material for "Ring B" must be 2,3-dichloronitrobenzene (or 2-fluoro-3-chloronitrobenzene). Nucleophilic aromatic substitution (

) occurs preferentially at the position ortho to the nitro group, displacing the halogen at C2, leaving the C3 chlorine (which becomes C6 in the final tricycle) intact.

Figure 2: Regioselective synthesis of the 6-chloro tricyclic core.



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## Protocol 2.1: Ullmann Condensation

- Reagents: Anthranilic acid (1.0 eq), 2,3-Dichloronitrobenzene (1.1 eq), Potassium Carbonate (2.5 eq), Copper powder (0.1 eq).
- Solvent: DMF or Isoamyl alcohol.

- Conditions: Heat to 130-140°C for 12-16 hours.
- Mechanism: The amino group of anthranilic acid displaces the chlorine at the 2-position of the nitrobenzene. The chlorine at position 3 (meta to the leaving group) remains, ultimately becoming the 6-chloro substituent.
- Workup: Acidify with HCl to precipitate 2-[(2-nitro-3-chlorophenyl)amino]benzoic acid.

## Protocol 2.2: Reductive Cyclization

- Reduction: Dissolve the nitro-acid in aqueous ammonia/ethanol. Reduce using Sodium Dithionite (NaS<sub>2</sub>O<sub>4</sub>) or catalytic hydrogenation (Raney Ni).
  - Note: Avoid Pd/C if dechlorination is a risk; Iron/Acetic acid is a robust alternative.
- Cyclization: The resulting amino-acid often cyclizes spontaneously upon heating. If not, reflux in Xylene with a Dean-Stark trap to remove water.
- Purification: Recrystallize from ethanol/DMF to yield the pure 6-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one.

## Phase III: Final Coupling & Salt Formation

The final step links the secondary amine of the core (N5) with the acyl chloride of the side chain.

### Protocol 3.1: N-Acylation

- System: Suspend Fragment A (Core) in anhydrous Dioxane or Toluene.
- Base: Add Pyridine (2.0 eq) or Triethylamine to scavenge HCl.
- Addition: Add Fragment B (Acid Chloride) dropwise at 60°C.

- Reaction: Reflux for 8-12 hours. The N5 nitrogen is sterically hindered and less nucleophilic than a primary amine, requiring vigorous conditions.
  - Control: Ensure N10 (the lactam nitrogen) does not react. N10 is significantly less nucleophilic due to resonance with the carbonyl; N5 acylation is chemoselective under these conditions.
- Workup: Evaporate solvent. Partition residue between water and Ethyl Acetate at pH 9 (adjust with NaOH). Wash organic phase with brine, dry over MgSO<sub>4</sub>.

## Protocol 3.2: Hydrochloride Salt Formation

- Dissolve the crude free base in minimum hot Ethanol.
- Add a stoichiometric amount of concentrated HCl or HCl in Ether.
- Cool to 0°C to induce crystallization.
- Final Product: Filter and dry to obtain **UH-AH 37** Hydrochloride.

## Analytical Data Summary

Parameter	Specification	Method
Appearance	White to off-white crystalline solid	Visual
Melting Point	220–225°C (decomp)	Capillary Method
Mass Spectrometry	[M+H] = 420.15 (Free Base)	ESI-MS
H-NMR (DMSO-d )	7.1-7.5 (m, 7H, Ar-H), 4.1 (s, 2H, N-CH -CO), 3.5 (m, 1H), 2.7 (s, 3H, N-CH )	400 MHz NMR
Purity	>98.5%	HPLC (C18, ACN/Water)

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